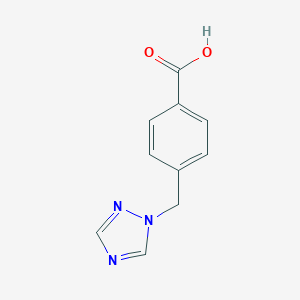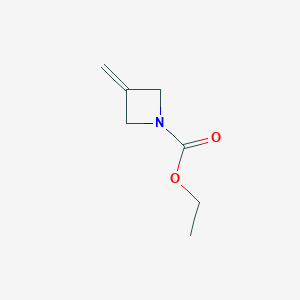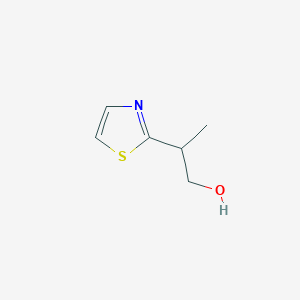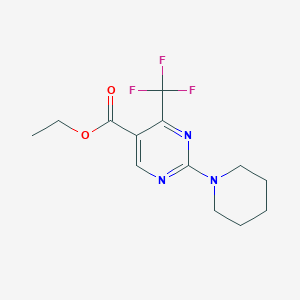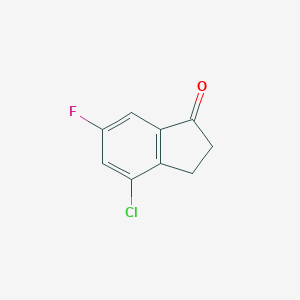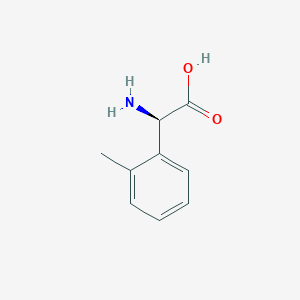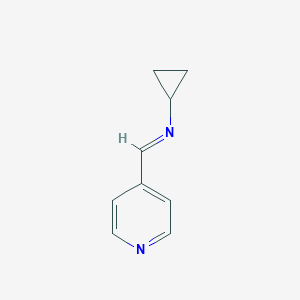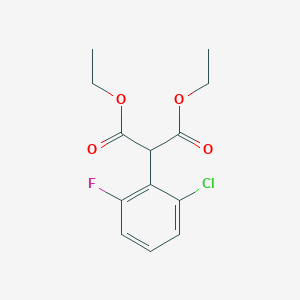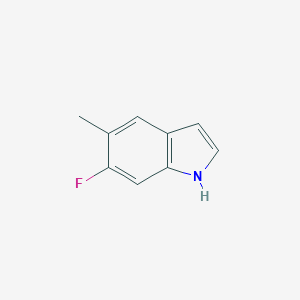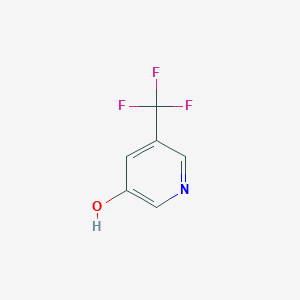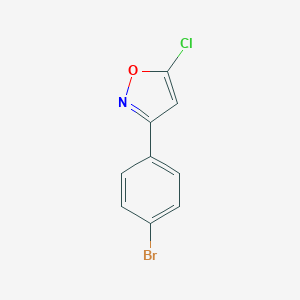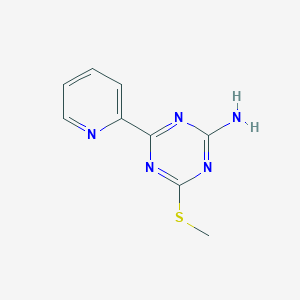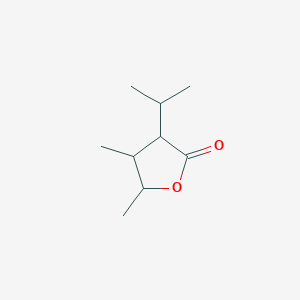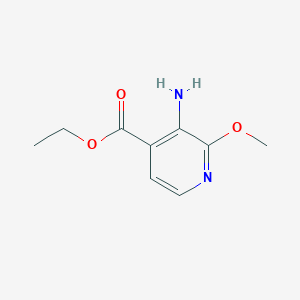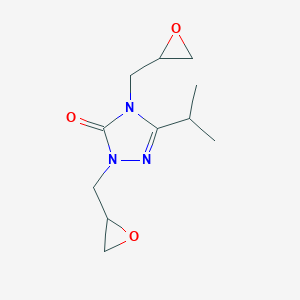
2,4-Dihydro-2,4-bis(oxiranylmethyl)-5-(1-methylethyl)-3H-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dihydro-2,4-bis(oxiranylmethyl)-5-(1-methylethyl)-3H-1,2,4-triazol-3-one, commonly known as epoxiconazole, is a fungicide that is widely used in agriculture. It belongs to the class of triazole fungicides and is effective against a wide range of fungal diseases in crops such as cereals, fruits, and vegetables. Epoxiconazole has gained attention due to its broad-spectrum activity, low toxicity, and high efficacy.
Mecanismo De Acción
Epoxiconazole works by inhibiting the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. It binds to the cytochrome P450 enzyme, which is involved in the biosynthesis of ergosterol, and inhibits its activity. This results in the disruption of fungal cell membrane structure and function, leading to the death of the fungus.
Efectos Bioquímicos Y Fisiológicos
Epoxiconazole has been found to have low toxicity to mammals and is considered safe for use in agriculture. It has been shown to have no adverse effects on the growth and development of crops and does not accumulate in soil or water. However, it may have some effects on non-target organisms such as bees and aquatic organisms, and further studies are needed to assess its environmental impact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Epoxiconazole has several advantages for use in lab experiments. It has a broad-spectrum activity and is effective against a wide range of fungal diseases. It is also easy to use and can be applied as a spray or through irrigation systems. However, it may have some limitations in lab experiments due to its potential effects on non-target organisms and the need for further studies to assess its environmental impact.
Direcciones Futuras
Epoxiconazole has several potential future directions for research. It may be used to control fungal diseases in new crops or in different regions of the world. It may also be used in combination with other fungicides to increase its efficacy and reduce the risk of resistance development. Additionally, further studies are needed to assess its environmental impact and potential effects on non-target organisms. Finally, epoxiconazole may have potential use as a pharmaceutical drug due to its antifungal properties, and further research is needed to explore this possibility.
Conclusion:
In conclusion, epoxiconazole is a fungicide that is widely used in agriculture due to its broad-spectrum activity, low toxicity, and high efficacy. It works by inhibiting the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. Epoxiconazole has several advantages for use in lab experiments, but may have potential effects on non-target organisms and the environment. Further research is needed to assess its environmental impact and potential use as a pharmaceutical drug.
Métodos De Síntesis
Epoxiconazole can be synthesized by reacting 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with epichlorohydrin and isopropylamine. The reaction takes place in the presence of a catalyst such as potassium carbonate and a solvent such as acetonitrile. The product is then purified by column chromatography to obtain pure epoxiconazole.
Aplicaciones Científicas De Investigación
Epoxiconazole has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal diseases in crops such as cereals, fruits, and vegetables. It has been used to control diseases such as powdery mildew, rust, and scab in crops such as wheat, barley, grapes, and apples. Epoxiconazole has also been studied for its potential use as a pharmaceutical drug due to its antifungal properties.
Propiedades
Número CAS |
160455-70-9 |
|---|---|
Nombre del producto |
2,4-Dihydro-2,4-bis(oxiranylmethyl)-5-(1-methylethyl)-3H-1,2,4-triazol-3-one |
Fórmula molecular |
C11H17N3O3 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
2,4-bis(oxiran-2-ylmethyl)-5-propan-2-yl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C11H17N3O3/c1-7(2)10-12-14(4-9-6-17-9)11(15)13(10)3-8-5-16-8/h7-9H,3-6H2,1-2H3 |
Clave InChI |
NCUJZPXJVIWNMT-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN(C(=O)N1CC2CO2)CC3CO3 |
SMILES canónico |
CC(C)C1=NN(C(=O)N1CC2CO2)CC3CO3 |
Sinónimos |
2,4-bis(oxiran-2-ylmethyl)-5-propan-2-yl-1,2,4-triazol-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



